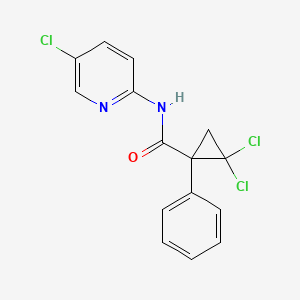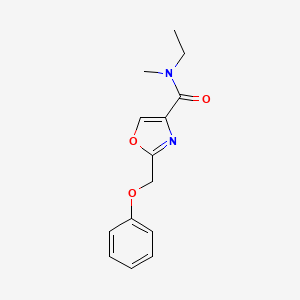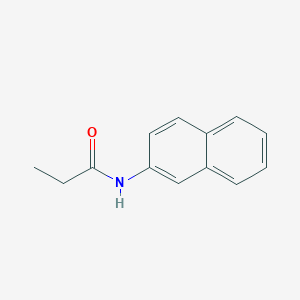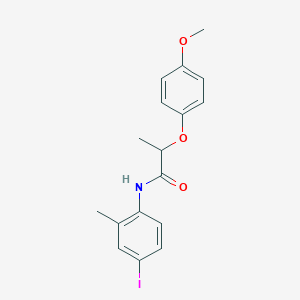
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a widely used herbicide. This compound belongs to the cyclopropane carboxamide family of herbicides, which are known for their efficacy against a broad range of weeds. DCPA is a pre-emergent herbicide, which means that it is applied to soil before weed seeds germinate.
Mechanism of Action
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide inhibits the growth of weeds by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This results in the accumulation of phytoene, which is toxic to the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been shown to have a half-life of 30-60 days in soil, which means that it can persist in the environment for a significant period of time.
Advantages and Limitations for Lab Experiments
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its pre-emergent activity makes it a useful tool for studying the early stages of plant development. However, 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has some limitations in laboratory experiments. Its persistence in soil can make it difficult to control experimental conditions. In addition, its mode of action may not be representative of other herbicides, which can limit its usefulness in certain studies.
Future Directions
There are several areas of future research for 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide. One area of interest is the development of new formulations that reduce its persistence in soil. Another area of interest is the study of its potential as an antifungal agent. Finally, there is a need for more studies on the potential effects of 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide on non-target organisms and the environment.
Conclusion:
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which results in the accumulation of phytoene and the eventual death of the plant. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has low toxicity to mammals, birds, and aquatic organisms, but can be toxic to some non-target plants. Future research on 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide should focus on developing new formulations, studying its potential as an antifungal agent, and assessing its effects on non-target organisms and the environment.
Synthesis Methods
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide can be synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 5-chloro-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with phenyl isocyanate to form 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide.
Scientific Research Applications
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as corn, soybeans, and potatoes. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has also been used to control weeds in non-crop areas such as golf courses, parks, and residential lawns. In addition to its herbicidal properties, 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been studied for its potential as an antifungal agent.
properties
IUPAC Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O/c16-11-6-7-12(19-8-11)20-13(21)14(9-15(14,17)18)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHHIYJBRDEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-1-phenylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)

![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)